molecular formula C9H7FO4S B2514215 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene CAS No. 2411238-26-9

5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene

Cat. No.: B2514215
CAS No.: 2411238-26-9
M. Wt: 230.21
InChI Key: NJHBDTIYLURTHH-UHFFFAOYSA-N
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Description

5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene is a chemical compound that belongs to the class of fluorosulfonyl derivatives. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a 3-oxo-1,2-dihydroindene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene typically involves the introduction of the fluorosulfonyloxy group into the indene structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl fluorides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene involves its interaction with molecular targets through the fluorosulfonyloxy group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene is unique due to the presence of both the fluorosulfonyloxy group and the indene structure.

Properties

IUPAC Name

5-fluorosulfonyloxy-3-oxo-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4S/c10-15(12,13)14-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHBDTIYLURTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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